molecular formula C22H27N7 B6476211 2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2640821-62-9

2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Katalognummer: B6476211
CAS-Nummer: 2640821-62-9
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: UJPHXJGVHHXOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle. Attached to this core are a methyl group, a piperazine ring, and a pyrimidine ring, which itself has a methyl group and a pyrrolidine ring attached .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrrolidine, pyrimidine, and piperazine rings, along with the quinoxaline core, contribute to the three-dimensional structure of the molecule .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. Given the complexity of its structure, it could be of interest in various fields of chemistry and pharmacology .

Wirkmechanismus

Target of Action

The compound “2-methyl-3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline” is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The mode of action of this compound is likely related to its interaction with these targets. As an antagonist, it would bind to the vanilloid receptor 1, preventing its activation and thus inhibiting the associated signaling pathways . As a modulator of the insulin-like growth factor 1 receptor, it may alter the receptor’s activity, leading to changes in downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound would be those associated with its targets. For instance, inhibition of phosphodiesterase type 5 could increase levels of cyclic guanosine monophosphate (cGMP), affecting pathways that rely on this second messenger . Modulation of the insulin-like growth factor 1 receptor could impact insulin signaling pathways .

Pharmacokinetics

The presence of the pyrrolidine ring in the structure could potentially influence its pharmacokinetic profile . Pyrrolidine derivatives have been synthesized with the aim of modifying the pharmacokinetic profile of certain compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its potential targets, effects could include altered cellular signaling, changes in enzyme activity, and modulation of receptor function .

Eigenschaften

IUPAC Name

2-methyl-3-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7/c1-16-15-20(26-22(23-16)29-9-5-6-10-29)27-11-13-28(14-12-27)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHXJGVHHXOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.